(R)-2-Methylbutanoic acid, also known as (R)-2-methylbutyric acid, is a branched-chain, chiral carboxylic acid. It exists as one of the two enantiomers of 2-methylbutanoic acid, the other being the (S)-enantiomer. While both enantiomers contribute to the characteristic odor of several fruits, including strawberries and apples, the (R)-enantiomer is often found in lower concentrations in natural sources [, ].
(R)-2-Methylbutanoic acid is primarily derived from the degradation of amino acids, particularly leucine, during metabolic processes. It can also be synthesized chemically. In terms of classification, it falls under the category of carboxylic acids and specifically belongs to the group of branched-chain fatty acids. Its structure features a carboxyl functional group () attached to a five-carbon aliphatic chain.
The synthesis of (R)-2-Methylbutanoic acid can be achieved through several methods, including enzymatic and chemical approaches:
(R)-2-Methylbutanoic acid has a specific stereochemistry that is crucial for its biological activity. The molecular structure can be represented as follows:
The molecule features a chiral center at the second carbon atom, leading to two enantiomers: (R) and (S). The (R) configuration indicates that the methyl group is positioned in a specific orientation relative to other substituents.
(R)-2-Methylbutanoic acid participates in various chemical reactions:
The mechanism by which (R)-2-methylbutanoic acid exerts its biological effects primarily involves its role in metabolic pathways:
In addition to its metabolic roles, (R)-2-methylbutanoic acid has been studied for its potential effects on sensory perception due to its characteristic odor.
The physical and chemical properties of (R)-2-methylbutanoic acid are crucial for understanding its behavior in various applications:
These properties make it suitable for use in flavoring agents, fragrances, and as an intermediate in organic synthesis.
(R)-2-Methylbutanoic acid has diverse applications across several fields:
(R)-2-Methylbutanoic acid (CAS: 32231-50-8) is a branched-chain short-chain fatty acid with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol. Its chemical structure features a chiral center at the second carbon atom, creating two enantiomeric forms: (R)- and (S)-2-methylbutanoic acid. This structural characteristic profoundly influences its physicochemical properties and biological interactions. The compound exists as a colorless to pale yellow liquid at room temperature with a density of approximately 0.94 g/cm³ and a boiling point of 176°C [2] [5]. Its vapor pressure is relatively low (0.49 mmHg), and it exhibits moderate water solubility (28.1 g/L at 25°C), increasing significantly in organic solvents like ethanol where it demonstrates solubility of 45 mg/mL [5] [6]. The chiral center allows the molecule to interact differentially with biological receptors and enzymes, making stereochemistry crucial to its sensory properties and metabolic fate.
Table 1: Fundamental Chemical Properties of (R)-2-Methylbutanoic Acid
Property | Value | Reference |
---|---|---|
Molecular Formula | C₅H₁₀O₂ | [5] |
Molecular Weight | 102.13 g/mol | [5] |
CAS Registry Number | 32231-50-8 | [9] |
Boiling Point | 176°C | [2] |
Density (20°C) | 0.94 g/cm³ | [2] |
Water Solubility (25°C) | 28.1 g/L | [6] |
LogP | 1.18-1.20 | [5] [6] |
Vapor Pressure | 0.49 mmHg | [5] |
Table 2: Comparative Characteristics of Enantiomers
Property | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
Odor Profile | Pervasive, cheesy, sweaty | Pleasantly sweet, fruity |
Natural Occurrence | Cocoa beans | Apples, apricots |
Orchid Scent Component | Not reported | Luisia curtisii |
ChEMBL Identifier | ChEMBL3186823 | ChEMBL3186824 |
The history of 2-methylbutanoic acid is intertwined with the study of fusel alcohol components in the 19th century. Initial investigations identified it as a minor constituent in the perennial flowering plant valerian (Valeriana officinalis), where it co-occurs with structurally related compounds like valeric acid and isovaleric acid [2]. The compound gained significant attention in 1904 when German chemist W. Marckwald achieved the first enantioselective synthesis using ethyl(methyl)malonic acid and the chiral base brucine, obtaining an optically active product mixture [2]. This pioneering work represented one of the earliest examples of asymmetric synthesis and laid foundational principles for chiral chemistry. The racemic form was first prepared through Grignard reactions using 2-chlorobutane and carbon dioxide, a method documented in Organic Syntheses in 1925 [2]. These early investigations established crucial structure-odor relationships, revealing that the (R)-enantiomer possessed markedly different sensory characteristics compared to its (S)-counterpart—a discovery that profoundly influenced flavor and fragrance chemistry.
(R)-2-Methylbutanoic acid occurs naturally in specific biological and ecological contexts, though it is less widespread than its (S)-enantiomer. It has been identified as a natural component in cocoa beans, contributing to their complex aroma profile [2]. While not as ubiquitous in fruits as the (S)-form, it appears in specialized ecological niches, including scent compounds of certain orchids [2]. The compound functions as a metabolite in mammalian systems, including humans, where it participates in various metabolic pathways [2] . Recent research has detected this enantiomer in scale insects (Ceroplastes rubens and Ceroplastes ceriferus), where it contributes to their characteristic odor alongside other branched-chain acids [3]. Microbiologically, it is produced through enzymatic degradation pathways involving the amino acid L-isoleucine via 2-oxo-3-methylvaleric acid as a key intermediate . This biosynthetic route demonstrates the stereochemical precision of enzymatic reactions, which typically generate specific enantiomers rather than racemic mixtures.
Table 3: Natural Occurrence of (R)-2-Methylbutanoic Acid
Source | Biological Context | Significance |
---|---|---|
Cocoa beans | Plant metabolite | Aroma development during fermentation |
Valerian roots | Medicinal plant | Co-occurs with valeric acid |
Human metabolism | Metabolite in tissues/fluids | Product of amino acid catabolism |
Scale insects | Odor-active secretion | Ecological signaling compound |
Gut microbiota | Microbial fermentation product | Bioactive metabolite in circulation |
The flavor and fragrance profile of (R)-2-methylbutanoic acid dramatically contrasts with its enantiomeric counterpart. While the (S)-enantiomer exhibits pleasantly sweet, fruity notes desirable in food applications, the (R)-form possesses a pervasive, cheesy, sweaty odor that has limited its direct use in perfumery [2] [7]. Despite its challenging sensory characteristics at full concentration, this enantiomer plays crucial roles in flavor chemistry when used judiciously. In trace amounts, it contributes to the authentic profile of dairy flavors, particularly in fermented cheeses where it complements other volatile fatty acids [2] [5]. Its esters, however, find broader applications due to their more agreeable aromas. The compound has been identified as a volatile component in protected designation of origin (PDO) wine vinegars like Vinagre de Jerez, Vinagre de Condado de Huelva, and Vinagre de Montilla-Moriles, where it contributes to their complex aroma profiles alongside acetates and norisoprenoids [5]. The Joint FAO/WHO Expert Committee on Food Additives has evaluated its safety as a flavoring agent, concluding that there are no concerns at typical levels of intake in food applications [2]. In fragrance design, it serves as a building block for more complex molecules, and its controlled use can add depth and animalic nuances to certain compositions, though it is not directly used in fine fragrances due to its potent odor characteristics.
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